1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine
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Overview
Description
1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine is an intricate synthetic compound widely explored for its unique chemical structure and versatile biological activities. The compound stands out due to its distinctive molecular arrangement, making it a significant focus in various scientific and industrial research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine typically involves multi-step organic reactions starting from commercially available intermediates. Key steps often include nucleophilic substitutions, coupling reactions, and protective group strategies under controlled temperatures and solvents. Conditions may involve the use of palladium-catalyzed cross-couplings, such as Suzuki or Sonogashira couplings, under inert atmospheres like nitrogen or argon to prevent oxidation.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized for higher yields and purities through scalable processes such as continuous flow chemistry, which improves reaction efficiency and safety. Key industrial reagents include high-purity solvents, catalysts, and protective agents to ensure the compound's integrity throughout the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: Formation of oxides under mild oxidizing conditions.
Reduction: Reduction to corresponding alcohols or amines using agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution, where reactive sites, particularly the piperazine and piperidine rings, are targeted.
Common Reagents and Conditions
Common reagents include reducing agents (e.g., NaBH4, LiAlH4), oxidizing agents (e.g., KMnO4), and nucleophiles (e.g., alkyl halides). Typical conditions might range from low to moderate temperatures and neutral to basic pH environments.
Major Products
Major products from these reactions include derivatives where the piperazine and piperidine rings are modified, leading to structures that may have enhanced or altered biological activities.
Scientific Research Applications
1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine has numerous applications:
Chemistry: As a probe in reaction mechanisms and synthesis pathways.
Biology: Investigated for its potential role in enzyme inhibition and receptor modulation.
Medicine: Explored for potential therapeutic applications, including as a ligand in drug discovery for neurological or cardiovascular conditions.
Industry: Utilized in the development of new materials, particularly in the creation of polymer composites with unique properties.
Mechanism of Action
The mechanism of action of 1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets through binding to active sites or altering their conformation, affecting pathways such as signal transduction and metabolic processes.
Comparison with Similar Compounds
1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine can be compared to other compounds with similar core structures:
1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine: : Shares a similar pyrazolopyrazinyl ring but lacks the extended but-2-yn-1-yl linkage.
4-Phenylpiperazine Derivatives: : These compounds, while structurally similar in the piperazine moiety, vary in their substituents leading to different biological activities.
This compound is unique due to its combination of these distinct molecular fragments, which contribute to its broad spectrum of reactivity and applications.
Properties
IUPAC Name |
2-methyl-4-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6O/c1-22-21-25-26(27-11-15-32(25)28-22)31-13-9-24(10-14-31)33-20-6-5-12-29-16-18-30(19-17-29)23-7-3-2-4-8-23/h2-4,7-8,11,15,21,24H,9-10,12-14,16-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAMZVISJHBFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)OCC#CCN4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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